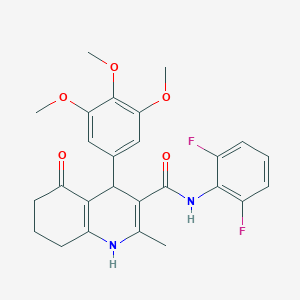

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPA-714, is a small molecule that belongs to the class of isoquinolinecarboxamides. It has been widely used as a positron emission tomography (PET) radioligand for imaging the translocator protein (TSPO) in the central nervous system (CNS) of living organisms.

Mecanismo De Acción

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the TSPO with high affinity and specificity, which allows for the visualization and quantification of TSPO expression in the CNS. Upon binding to TSPO, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes a conformational change that results in the emission of a positron, which can be detected by PET imaging. The intensity of the PET signal is proportional to the density of TSPO in the CNS, which allows for the quantitative assessment of TSPO expression in vivo.

Biochemical and Physiological Effects

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for PET imaging studies. In addition, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be highly selective for TSPO, which minimizes the risk of off-target effects. However, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a relatively short half-life, which limits its use in longitudinal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its high affinity and specificity for TSPO, its low toxicity and good pharmacokinetic properties, and its ability to provide quantitative information on TSPO expression in vivo. The limitations of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include its relatively short half-life, which limits its use in longitudinal studies, and its low overall yield, which makes it expensive to produce.

Direcciones Futuras

There are several future directions for the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in scientific research. One direction is the development of new TSPO ligands with longer half-lives and better pharmacokinetic properties. Another direction is the application of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the diagnosis and monitoring of CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in preclinical studies of CNS disorders could provide valuable insights into the underlying mechanisms of these diseases.

Métodos De Síntesis

The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2,6-difluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the intermediate 2,6-difluoro-N-(3,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the final product, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The overall yield of this synthesis is around 10%.

Aplicaciones Científicas De Investigación

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used as a PET radioligand for imaging TSPO in the CNS of living organisms. TSPO is a mitochondrial protein that is upregulated in response to various types of cellular stress, such as inflammation and neurodegeneration. TSPO has been shown to be involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. Therefore, TSPO is considered as a potential biomarker for the diagnosis and monitoring of various CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Propiedades

Nombre del producto |

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |

|---|---|

Fórmula molecular |

C26H26F2N2O5 |

Peso molecular |

484.5 g/mol |

Nombre IUPAC |

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C26H26F2N2O5/c1-13-21(26(32)30-24-15(27)7-5-8-16(24)28)22(23-17(29-13)9-6-10-18(23)31)14-11-19(33-2)25(35-4)20(12-14)34-3/h5,7-8,11-12,22,29H,6,9-10H2,1-4H3,(H,30,32) |

Clave InChI |

BKMFBCLGQKLDSM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F |

SMILES canónico |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

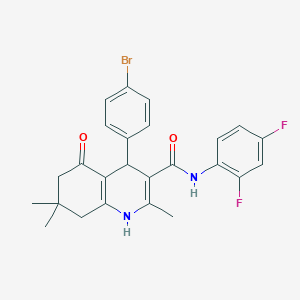

![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)

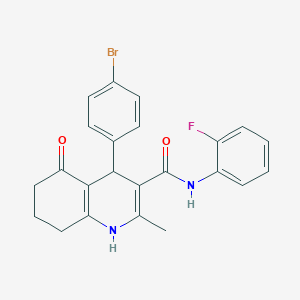

![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303815.png)

![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)

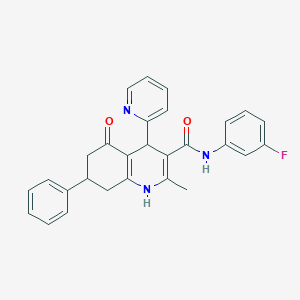

![N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303819.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303821.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303823.png)

![4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303824.png)

![N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303829.png)

![4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303830.png)

![4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303833.png)